

# What is 2-(4-Nitro-phenoxy)methyl)-dioxolane

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## Compound of Interest

Compound Name:	2-(4-Nitro-phenoxy)methyl)- [1,3]dioxolane
CAS No.:	179246-35-6
Cat. No.:	B071002

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## The Strategic Utility of 2-(4-Nitrophenoxymethyl)-1,3-dioxolane in Advanced Organic Synthesis

As a Senior Application Scientist in drug development, I frequently design synthetic routes that require robust, bifunctional building blocks capable of withstanding multi-step sequences. 2-(4-Nitrophenoxymethyl)-1,3-dioxolane is a highly specialized intermediate that serves as a masked equivalent of (4-nitrophenoxy)acetaldehyde. By combining a reducible nitroarene with an acid-labile acetal, this molecule provides the orthogonal reactivity necessary for the precise construction of complex active pharmaceutical ingredients (APIs) and bioactive heterocycles[1].

## Chemical Identity & Physical Properties

To establish a baseline for analytical characterization and stoichiometric calculations, the quantitative data for 2-(4-nitrophenoxymethyl)-1,3-dioxolane is summarized below[1][2]:

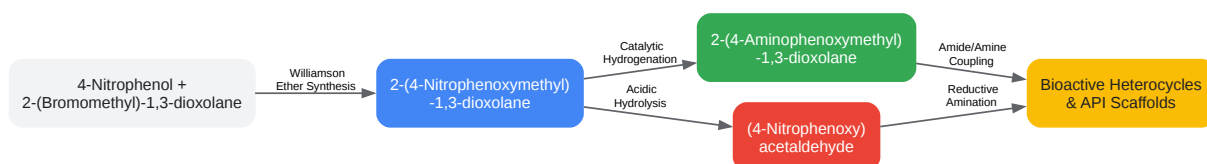
Property	Value
Chemical Name	2-(4-Nitrophenoxyethyl)-1,3-dioxolane
CAS Number	179246-35-6
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>5</sub>
Molecular Weight	225.20 g/mol
Typical Purity Standard	≥95% (Commercial Grade)
Structural Class	Aryl Ether / Cyclic Acetal

## Mechanistic Utility in Drug Design

The strategic value of 2-(4-nitrophenoxyethyl)-1,3-dioxolane lies in the causality behind its structural design—specifically, the use of the 1,3-dioxolane protecting group[3].

Aldehydes are highly electrophilic and prone to unwanted nucleophilic attacks, oxidation, or spontaneous polymerization during multi-step syntheses[4]. By masking the aldehyde as a 1,3-dioxolane ring, the molecule gains exceptional thermodynamic stability under basic, nucleophilic, and reducing conditions[5]. This enables orthogonal reactivity:

- Chemoselective Reduction: The nitro group can be reduced to an aniline without cleaving the acetal.
- Chemoselective Deprotection: The acetal can be hydrolyzed under mild aqueous acidic conditions to reveal the aldehyde without affecting the nitro group[6].



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Divergent synthetic pathways of 2-(4-nitrophenoxyethyl)-1,3-dioxolane.

## Experimental Protocols & Causality

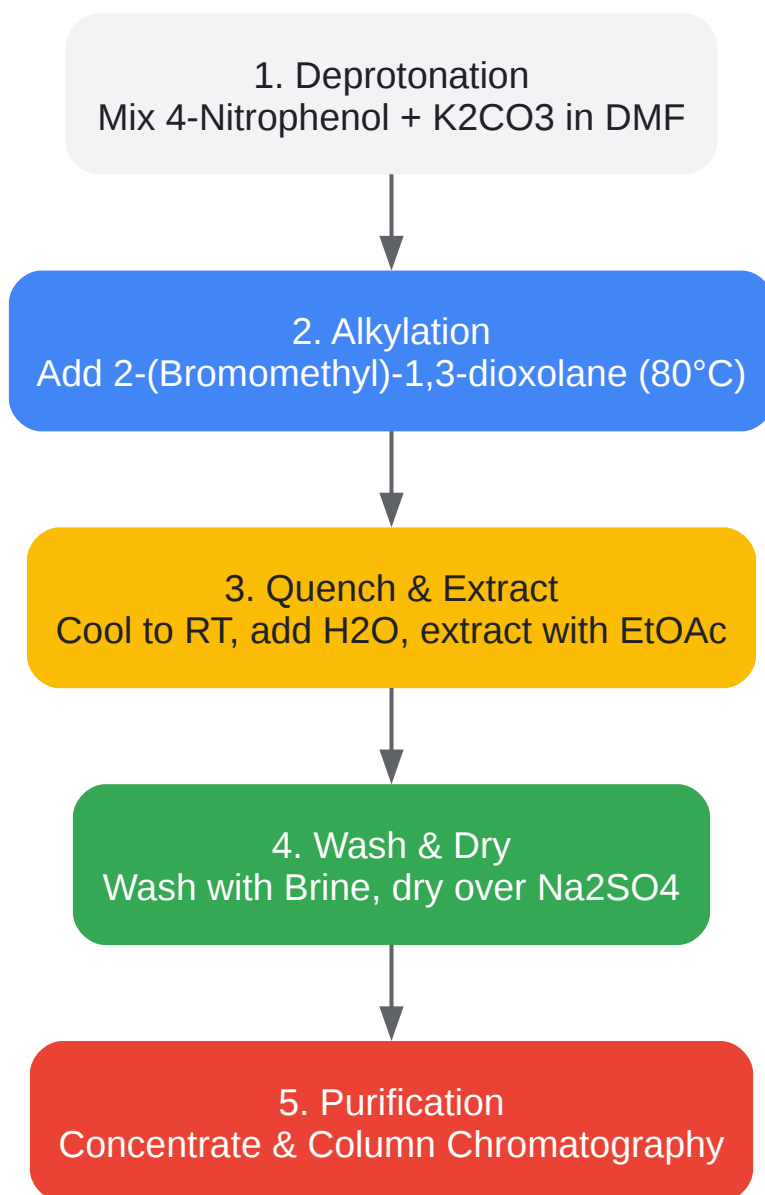
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every reagent choice.

### Protocol A: Williamson Ether Synthesis of the Core Scaffold

Objective: Synthesize 2-(4-nitrophenoxyethyl)-1,3-dioxolane via the bimolecular nucleophilic substitution ( $S_N2$ ) of 2-(bromomethyl)-1,3-dioxolane by 4-nitrophenol.

Mechanistic Causality:

- **Base Selection ( $K_2CO_3$ ):** Potassium carbonate is a mild, non-nucleophilic base. It is perfectly suited to deprotonate 4-nitrophenol ( $pK_a \sim 7.1$ ) to generate the reactive phenoxide anion without causing base-catalyzed degradation of the sensitive dioxolane ring[7].
- **Solvent Selection (DMF):** N,N-Dimethylformamide is a polar aprotic solvent. It aggressively solvates the potassium cation while leaving the phenoxide anion unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, accelerating the  $S_N2$  displacement of the primary bromide.



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Step-by-step experimental workflow for the Williamson ether synthesis.

Self-Validating Workflow:

- Setup: In a dry flask under inert atmosphere, dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF. Add  $K_2CO_3$  (1.5 eq) and stir for 15 minutes to allow complete deprotonation (the solution will turn deep yellow)[7].

- Alkylation: Dropwise add 2-(bromomethyl)-1,3-dioxolane (1.2 eq). Heat the reaction to 80°C for 4–6 hours.
- In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc). The reaction is complete when the bright yellow spot of the starting nitrophenoxide is entirely consumed[7].
- Workup & Validation: Cool to room temperature and quench with distilled water. Extract three times with Ethyl Acetate (EtOAc). Crucial step: Wash the combined organic layers extensively with brine (5x) to pull all residual DMF into the aqueous phase.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure product.

## Protocol B: Downstream Transformations

Once the core scaffold is isolated, it can be directed down two distinct pathways depending on the target API:

- Pathway 1: Chemoselective Nitro Reduction To synthesize 2-(4-aminophenoxymethyl)-1,3-dioxolane, the compound is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H<sub>2</sub> atmosphere. Causality: Pd/C rapidly and cleanly reduces the nitroarene to an aniline at room temperature. Because the 1,3-dioxolane ring lacks pi-bonds or reducible functional groups, it remains completely inert to these conditions, ensuring 100% chemoselectivity.
- Pathway 2: Acidic Acetal Deprotection To unmask the (4-nitrophenoxy)acetaldehyde, the compound is treated with 1M aqueous HCl in Tetrahydrofuran (THF). Causality: Dioxolanes are kinetically labile in the presence of hydronium ions. The acid protonates the acetal oxygen, triggering ring-opening, while the excess water acts as a nucleophile to drive the equilibrium toward the formation of the free aldehyde and ethylene glycol byproduct[5][6].

## References

- Focus Synthesis - R&D Chemicals. "Focus Synthesis Catalog: CAS 179246-35-6". Available at:[[Link](#)]

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- ACS Omega. "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids". Available at:[\[Link\]](#)

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## Sources

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